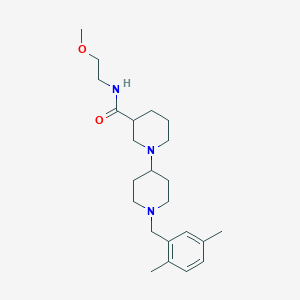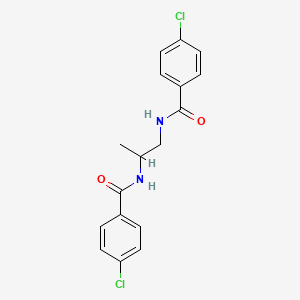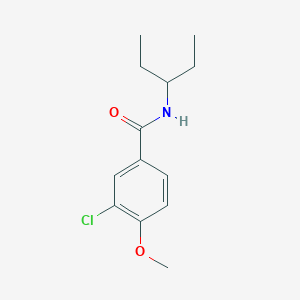![molecular formula C17H20N2O2 B5316710 N-[1-(3-methoxyphenyl)ethyl]-N'-(4-methylphenyl)urea](/img/structure/B5316710.png)
N-[1-(3-methoxyphenyl)ethyl]-N'-(4-methylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(3-methoxyphenyl)ethyl]-N'-(4-methylphenyl)urea, also known as MEU, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. MEU is a urea derivative that has been shown to exhibit significant pharmacological activity.
Wissenschaftliche Forschungsanwendungen
N-[1-(3-methoxyphenyl)ethyl]-N'-(4-methylphenyl)urea has been studied extensively for its potential applications in the field of medicine. It has been shown to exhibit significant anticancer activity against a variety of cancer cell lines. N-[1-(3-methoxyphenyl)ethyl]-N'-(4-methylphenyl)urea has also been studied for its potential use as an anti-inflammatory agent. In addition, N-[1-(3-methoxyphenyl)ethyl]-N'-(4-methylphenyl)urea has been shown to exhibit significant antifungal and antibacterial activity.
Wirkmechanismus
The mechanism of action of N-[1-(3-methoxyphenyl)ethyl]-N'-(4-methylphenyl)urea is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways that are involved in cancer cell growth and proliferation. N-[1-(3-methoxyphenyl)ethyl]-N'-(4-methylphenyl)urea has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It has also been shown to inhibit the activity of specific signaling pathways, such as the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-[1-(3-methoxyphenyl)ethyl]-N'-(4-methylphenyl)urea has been shown to exhibit significant biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anticancer agents. N-[1-(3-methoxyphenyl)ethyl]-N'-(4-methylphenyl)urea has also been shown to inhibit the growth and proliferation of cancer cells, as well as to induce cell cycle arrest. In addition, N-[1-(3-methoxyphenyl)ethyl]-N'-(4-methylphenyl)urea has been shown to exhibit anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-(3-methoxyphenyl)ethyl]-N'-(4-methylphenyl)urea has several advantages for use in lab experiments. It is relatively easy and cost-effective to synthesize, and it exhibits significant pharmacological activity at low concentrations. However, N-[1-(3-methoxyphenyl)ethyl]-N'-(4-methylphenyl)urea also has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, N-[1-(3-methoxyphenyl)ethyl]-N'-(4-methylphenyl)urea has not been extensively studied in vivo, so its potential toxicity and side effects are not well understood.
Zukünftige Richtungen
There are several potential future directions for research on N-[1-(3-methoxyphenyl)ethyl]-N'-(4-methylphenyl)urea. One area of interest is the development of more effective and efficient synthesis methods for N-[1-(3-methoxyphenyl)ethyl]-N'-(4-methylphenyl)urea. Another area of interest is the study of N-[1-(3-methoxyphenyl)ethyl]-N'-(4-methylphenyl)urea in vivo, to better understand its potential toxicity and side effects. In addition, further research is needed to fully understand the mechanism of action of N-[1-(3-methoxyphenyl)ethyl]-N'-(4-methylphenyl)urea and to identify its molecular targets. Finally, there is potential for the development of N-[1-(3-methoxyphenyl)ethyl]-N'-(4-methylphenyl)urea-based drugs for the treatment of cancer, inflammation, and infectious diseases.
Synthesemethoden
The synthesis of N-[1-(3-methoxyphenyl)ethyl]-N'-(4-methylphenyl)urea is a multistep process that involves the reaction of 3-methoxyphenylethylamine with 4-methylphenylisocyanate. The reaction proceeds under mild conditions and yields N-[1-(3-methoxyphenyl)ethyl]-N'-(4-methylphenyl)urea as a white crystalline solid. The purity of the synthesized N-[1-(3-methoxyphenyl)ethyl]-N'-(4-methylphenyl)urea can be improved by recrystallization using appropriate solvents.
Eigenschaften
IUPAC Name |
1-[1-(3-methoxyphenyl)ethyl]-3-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-12-7-9-15(10-8-12)19-17(20)18-13(2)14-5-4-6-16(11-14)21-3/h4-11,13H,1-3H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCOKWMPVGCZAGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC(C)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{2-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]vinyl}-1,3-benzothiazole](/img/structure/B5316629.png)
![4-benzyl-3-ethyl-1-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1,4-diazepan-5-one](/img/structure/B5316642.png)
![1-[2-(1H-benzimidazol-1-yl)propanoyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5316649.png)


![7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5316663.png)
![1-(cyclopropylmethyl)-2-isopropyl-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane](/img/structure/B5316689.png)



![2-chloro-4-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5316727.png)

![N-(2-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5316734.png)
![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-2-morpholin-4-yl-2-pyridin-3-ylacetamide](/img/structure/B5316742.png)